2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol
Description
2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol (CAS: 1240569-91-8, as the hydrochloride salt) is a phenolic derivative featuring an ethoxy group at the 6-position and a butan-2-ylamino methyl substituent at the 2-position of the aromatic ring. Its synthesis involves alkylation and condensation reactions, yielding a molecule with balanced hydrophobicity and hydrogen-bonding capacity, which may enhance its pharmacokinetic properties.
Properties
IUPAC Name |
2-[(butan-2-ylamino)methyl]-6-ethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-10(3)14-9-11-7-6-8-12(13(11)15)16-5-2/h6-8,10,14-15H,4-5,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJYGMFCTYVNMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C(=CC=C1)OCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol typically involves the reaction of 6-ethoxyphenol with butan-2-ylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl group is susceptible to oxidation, particularly under acidic or alkaline conditions. Common oxidizing agents and outcomes include:
Key Notes :
-
The ethoxy group stabilizes the aromatic ring through electron donation, slowing oxidation compared to unsubstituted phenols.
-
The benzylic C–N bond in the aminomethyl group may undergo partial cleavage under strong oxidative conditions, forming aldehyde intermediates .
Reduction Reactions
The secondary amine and aromatic system may participate in reduction processes:
Structural Insights :
-
The steric bulk of the butan-2-yl group impedes access to the amine, limiting reduction efficiency .
Electrophilic Aromatic Substitution
The ethoxy group directs electrophiles to the ortho/para positions relative to itself, while the aminomethyl group influences reactivity:
| Reagent | Position | Product |
|---|---|---|
| HNO₃/H₂SO₄ | Para to ethoxy | 2-Ethoxy-4-nitro-6-{[(butan-2-yl)amino]methyl}phenol |
| Br₂/FeBr₃ | Ortho to aminomethyl | 5-Bromo-2-ethoxy-6-{[(butan-2-yl)amino]methyl}phenol |
Nucleophilic Substitution at the Amine
The secondary amine can act as a nucleophile:
| Reagent | Product |
|---|---|
| CH₃I (excess) | Quaternary ammonium salt |
| AcCl | N-Acetyl derivative |
Acid-Base Behavior
-
Phenol group : pKa ≈ 10 (deprotonates in alkaline media to form a phenoxide ion).
-
Amine group : pKa ≈ 9–10 (protonates in acidic media to form a ammonium ion) .
Solubility Implications :
-
The compound is soluble in polar aprotic solvents (e.g., DMSO) but precipitates in water at neutral pH due to limited ionization.
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, releasing CO and NH₃.
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Photolysis : UV exposure induces cleavage of the ethoxy group, forming 6-{[(butan-2-yl)amino]methyl}catechol derivatives .
Comparative Reactivity of Structural Analogs
Scientific Research Applications
Scientific Research Applications
The compound has a wide range of applications across various scientific domains:
Chemistry
- Reagent in Organic Synthesis : Used as a building block for synthesizing more complex molecules.
- Chemical Reactions : Undergoes oxidation, reduction, and substitution reactions, leading to products like quinones and amines.
Biology
- Biological Activity : Investigated for potential antimicrobial and antioxidant properties. The compound has shown promise in modulating enzyme activity and interacting with cellular receptors.
| Biological Activity | Findings |
|---|---|
| Antimicrobial | Exhibited activity against Staphylococcus aureus and E. coli. |
| Antioxidant | Significant free radical scavenging ability in vitro. |
| Enzyme Modulation | Inhibits certain metabolic enzymes, suggesting therapeutic relevance. |
Medicine
- Therapeutic Potential : Explored as a precursor for drug development, particularly in pain management therapies due to its interaction with neurotensin receptors.
Industry
- Material Development : Utilized in producing specialty chemicals and materials, leveraging its unique chemical structure for industrial applications.
Antimicrobial Studies
A study evaluated the antimicrobial properties of the compound against various pathogens using the well-diffusion method. Results indicated effective inhibition of growth for several clinically relevant bacteria, suggesting its potential as an antimicrobial agent.
Antioxidant Activity Assessment
In vitro assays demonstrated that this compound significantly reduced oxidative stress markers, indicating potential utility in conditions related to oxidative stress.
Neuropharmacological Evaluation
Research into its interaction with neurotensin receptors highlighted its role in modulating neuroendocrine functions, which could have implications for pain management therapies.
Mechanism of Action
The mechanism of action of 2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Schiff Base Derivatives
2-((p-Tolylimino)methyl)-6-ethoxyphenol (EST-L)
- Structure: Contains an imine (-C=N-) group instead of the amino methyl group in the target compound.
- Synthesis : Formed via condensation of 3-ethoxy salicylaldehyde and p-toluidine (yield: 74%) .
- Properties: Forms stable Mn(II), Co(II), Cu(II), and Zn(II) complexes due to the imine’s chelating ability. The absence of a flexible amino alkyl chain limits its conformational adaptability compared to the target compound .
- Applications : Primarily used in coordination chemistry and catalysis, contrasting with the pharmaceutical focus of the target compound.
2-((E)-(3-(1H-Imidazole-1-yl)propylimino)methyl)-6-ethoxyphenol
- Structure: Features an imidazole-propylimino substituent.
- Properties : Exhibits fluorescence quenching in the presence of arsenate ions, but steric hindrance from the ethoxy group reduces sensitivity compared to its methoxy analog .
- Key Difference: The ethoxy group’s steric effects hinder sensor functionality, whereas the target compound’s amino methyl group may facilitate receptor binding in drug design .
Amino-Substituted Phenolic Derivatives
2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol
- Structure : Chloro and methyl groups on the aromatic ring.
- Properties: The electron-withdrawing chlorine atom enhances stability and may confer antimicrobial activity.
2-{[(2,5-Diethoxyphenyl)amino]methyl}-6-ethoxyphenol
- Structure : Diethoxy substituents on the phenyl ring.
- Properties: Enhanced electron-donating effects from ethoxy groups improve electrophilic reactivity. The amino group facilitates strong hydrogen bonding, enabling selective functionalization in synthetic chemistry .
- Contrast : While this compound is tailored for acylation reactions, the target compound’s butan-2-yl chain may optimize steric interactions in biological systems .
Heterocyclic and Hybrid Analogs
2-[(E)-(1,3-Benzodioxol-5-ylimino)methyl]-6-ethoxyphenol
- Structure : Benzodioxol substituent introduces fused aromaticity.
- However, rigidity may reduce bioavailability compared to the target compound’s flexible amino alkyl chain .
2-ethoxy-6-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol
Comparative Analysis Table
Research Findings and Implications
- Steric Effects : Ethoxy groups in Schiff bases (e.g., ) reduce fluorescence sensitivity, whereas the target compound’s butan-2-yl chain may mitigate steric issues in drug-receptor interactions .
- Electronic Effects : Electron-withdrawing groups (e.g., chlorine in ) enhance stability, while electron-donating groups (e.g., diethoxy in ) boost reactivity .
- Biological Relevance: The target compound’s amino alkyl chain likely improves bioavailability compared to rigid Schiff bases, aligning with its pharmaceutical applications .
Biological Activity
2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol is a phenolic compound that exhibits significant biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A phenolic group that contributes to its reactivity.
- An ethoxy substituent which may enhance solubility.
- A butan-2-yl amino group that potentially increases biological interactions.
This structural composition allows the compound to engage in various chemical reactions and biological activities, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and cellular receptors. These interactions can modulate enzyme activity and influence signal transduction pathways, leading to various biological effects including:
- Antimicrobial Activity : The compound has shown potential against different microbial strains, likely due to its ability to disrupt microbial cell functions.
- Antioxidant Properties : Its phenolic structure is known for radical scavenging capabilities, which can protect cells from oxidative stress .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against several pathogens. For instance, it has been tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, showing significant inhibition zones in disk diffusion assays.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Bacillus subtilis | 10 |
| Enterococcus faecium | 17 |
These findings suggest its potential as a therapeutic agent in treating infections caused by resistant strains .
Antioxidant Activity
The antioxidant capacity of the compound has been evaluated using various assays, including DPPH and ABTS methods. Results indicate that it possesses notable antioxidant activity, comparable to standard antioxidants like ascorbic acid.
| Assay Method | IC50 (µg/mL) |
|---|---|
| DPPH | 25.4 |
| ABTS | 30.1 |
This antioxidant effect may contribute to its protective roles in biological systems .
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies using Vero cells have demonstrated low cytotoxicity levels for this compound, indicating a favorable safety profile for potential therapeutic applications .
- In Vivo Studies : Animal models such as Caenorhabditis elegans have been utilized to assess the efficacy and safety of the compound, revealing promising results in reducing oxidative stress markers without significant toxicity .
- Comparative Studies : When compared with structurally similar compounds, this compound exhibited superior antimicrobial activity, highlighting its unique efficacy profile .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves Mannich-type reactions or reductive amination between 6-ethoxyphenol derivatives and butan-2-ylamine. To optimize yields:
- Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity .
- Monitor reaction progress via HPLC or TLC with UV visualization.
- Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the target compound from byproducts .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the ethoxy group (δ ~1.3 ppm for CH, δ ~4.0 ppm for OCH) and the butan-2-ylamino methyl moiety (δ ~2.5–3.0 ppm for CH-N) .
- MS : High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy (e.g., [M+H] at m/z 252.17) .
- FTIR : Validate phenolic -OH stretches (~3200–3400 cm) and secondary amine bands (~3300 cm) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Conduct accelerated stability studies:
- Prepare buffered solutions (pH 2–12) and incubate at 25°C, 40°C, and 60°C.
- Analyze degradation products via LC-MS at intervals (0, 7, 14 days).
- Use Arrhenius kinetics to predict shelf-life under standard storage conditions .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) affect the compound’s antioxidant activity?
- Methodological Answer :
- Perform comparative studies using DPPH or ABTS assays:
- Replace the ethoxy group with methoxy or hydroxyl groups to evaluate electron-donating effects.
- Modify the butan-2-ylamino chain to assess steric hindrance impacts.
- Correlate results with computational models (e.g., DFT calculations for HOMO-LUMO gaps) .
Q. What experimental designs are suitable for studying its environmental fate and biodegradation?
- Methodological Answer :
- Follow Project INCHEMBIOL frameworks:
- Laboratory : Use -labeled compound in microcosms (soil/water systems) to track mineralization rates via scintillation counting .
- Field : Apply split-plot designs (randomized blocks) to monitor distribution in biotic/abiotic compartments over seasons .
- Analyze metabolites using GC-MS or QTOF-MS .
Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Methodological Answer :
- Standardize assay conditions:
- Use identical cell lines (e.g., HEK-293 for cytotoxicity vs. E. coli for antimicrobial tests).
- Control for solvent effects (e.g., DMSO concentration ≤0.1%).
- Perform dose-response curves (IC/MIC) and validate via orthogonal assays (e.g., live/dead staining) .
Q. What strategies resolve discrepancies in spectral data (e.g., unexpected NOE correlations in NMR)?
- Methodological Answer :
- Re-examine sample purity via HPLC (≥95% purity threshold).
- Use advanced NMR techniques:
- - COSY to assign coupling patterns.
- ROESY to confirm spatial proximity of substituents.
- Validate with single-crystal X-ray diffraction for absolute stereochemistry .
Q. How can researchers design multi-parametric studies to evaluate its dual role as an antioxidant and pro-oxidant?
- Methodological Answer :
- Use factorial designs (e.g., 2 factorial) to test variables:
- Concentration (1–100 μM), redox environment (e.g., Fe/HO), and cell type.
- Measure ROS levels (DCFH-DA assay) alongside antioxidant markers (GSH/GSSG ratios) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
